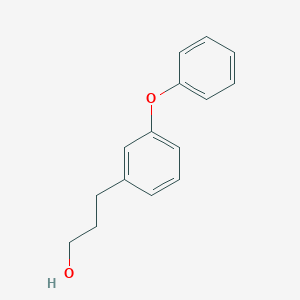![molecular formula C6H12As4O4 B008548 2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane CAS No. 105228-64-6](/img/structure/B8548.png)
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane is a complex organoarsenic compound characterized by a tricyclic ring system. The main skeleton of this molecule consists of an eight-membered As₄O₄ ring, which is comparable to the endo-endo structure of N₄S₄. The arsenic atoms are linked together by two (CH₂)₃ chains, forming an open-envelope conformation .
Métodos De Preparación
The synthesis of 2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane involves several steps:
Starting Material: The process begins with 1,3-bis(di-iodoarsino)propane.
Reaction with HI: Treatment of (C₆H₅)₃As(CH₂)₃As(C₆H₅)₂ with hydroiodic acid (HI) results in the elimination of benzene and the formation of I₂As(CH₂)₃AsI₂.
Reduction: The reduction of I₂As(CH₂)₃AsI₂ with sodium in tetrahydrofuran leads to the formation of a heterocyclic compound.
Hydrolysis: Hydrolysis of the intermediate compound yields the tricyclic compound (CH₂)₃As₄O₄(CH₂)₃.
Oxidative Solvolysis: The oxidative solvolysis of the intermediate with hydrogen peroxide (H₂O₂) results in the formation of (HO)₂OAs(CH₂)₃AsO(OH)₂.
Análisis De Reacciones Químicas
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Sodium in tetrahydrofuran is commonly used for the reduction of its intermediates.
Substitution: The compound can undergo substitution reactions, particularly with halogens like iodine.
Hydrolysis: Hydrolysis reactions yield tricyclic compounds with different functional groups.
Aplicaciones Científicas De Investigación
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organoarsenic compounds and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding arsenic’s interaction with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, especially in the development of arsenic-based drugs.
Mecanismo De Acción
The mechanism of action of 2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane involves its interaction with molecular targets through its arsenic atoms. The compound can form bonds with various functional groups, leading to changes in molecular structure and reactivity. The pathways involved include oxidative and reductive processes, as well as substitution reactions .
Comparación Con Compuestos Similares
2,8,13,14-Tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane is unique due to its tricyclic ring system and the presence of multiple arsenic atoms. Similar compounds include:
1,3-bis(di-iodoarsino)propane: A precursor in the synthesis of the compound.
N₄S₄: A compound with a similar endo-endo structure.
Other organoarsenic compounds: Compounds derived from 1,3-bis(di-iodoarsino)propane with monocyclic, tricyclic, and straight-chain structures.
Propiedades
Número CAS |
105228-64-6 |
|---|---|
Fórmula molecular |
C6H12As4O4 |
Peso molecular |
447.84 g/mol |
Nombre IUPAC |
2,8,13,14-tetraoxa-1,3,7,9-tetrarsatricyclo[7.3.1.13,7]tetradecane |
InChI |
InChI=1S/C6H12As4O4/c1-3-7-11-8(4-1)14-10-6-2-5-9(12-10)13-7/h1-6H2 |
Clave InChI |
SMBXHKSSVWAGDW-UHFFFAOYSA-N |
SMILES |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
SMILES canónico |
C1C[As]2O[As]3CCC[As](O3)O[As](C1)O2 |
Sinónimos |
2,8,13,14-Tetraoxa-1,3,7,9-tetraarsatricyclo[7.3.1.13,7]tetradecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formamide, [14C]](/img/structure/B8465.png)



![3-[(2-Naphthylsulfonyl)amino]propanoic acid](/img/structure/B8474.png)


![Phosphonic acid, [(3-methyl-2(3H)-benzothiazolylidene)methyl]-, dimethyl ester, (Z)-(9CI)](/img/structure/B8479.png)

![3-[4-[3-benzhydryl-5-(methylamino)phenyl]piperazin-1-yl]propanamide;trihydrochloride](/img/structure/B8481.png)




